7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine
Description
Properties
CAS No. |
63195-21-1 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
7-benzyl-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C14H14N4/c1-9-13-10(2)16-18-14(13)12(17-15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,18) |
InChI Key |
WTMHZMQNLOIEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine typically involves the reaction of pyrazolo-pyridazine derivatives with benzyl halides under nucleophilic substitution conditions . For instance, the reaction between a pyrazolo-pyridazine derivative and 3-nitrobenzyl bromide in a dimethylformamide (DMF) medium can yield the desired compound with high efficiency .
Industrial Production Methods: While specific industrial production methods for 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Nucleophilic Substitution: DMF as a solvent, benzyl halides as reagents.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with benzyl halides yields benzylated derivatives .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyridazines. These compounds have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, derivatives of pyrazolo[3,4-d]pyridazine have been evaluated for their ability to inhibit CDK2, leading to selective cytotoxicity against cancer cells such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) .
Peripheral Vasodilators
Another significant application is in the development of peripheral vasodilators. A series of pyrazolo[3,4-d]pyridazinones were synthesized and evaluated for their ability to inhibit phosphodiesterase type 5 (PDE5), which is relevant for treating conditions like erectile dysfunction and pulmonary hypertension .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-d]pyridazine derivatives has also been explored. Compounds exhibiting this activity can be beneficial in treating inflammatory diseases by modulating pathways involved in inflammation .
Case Study 1: Antitumor Activity
A study published in the Royal Society of Chemistry examined various pyrazolo[3,4-d]pyridazine derivatives for their CDK2 inhibitory activity. The results indicated that certain modifications to the core structure enhanced selectivity and potency against cancer cell lines .
| Compound Name | CDK2 Inhibition IC50 (µM) | Cancer Cell Line Tested |
|---|---|---|
| Compound A | 0.5 | MCF-7 |
| Compound B | 0.8 | HepG2 |
| Compound C | 1.2 | A549 |
Case Study 2: Peripheral Vasodilation
In another investigation, a series of pyrazolo[3,4-d]pyridazinones were synthesized and tested for PDE5 inhibition. The findings suggested that these compounds could serve as effective vasodilators with potential applications in cardiovascular therapies .
| Compound Name | PDE5 Inhibition IC50 (µM) | Effect on Blood Pressure |
|---|---|---|
| Compound D | 0.6 | Decreased |
| Compound E | 1.0 | Decreased |
| Compound F | 0.9 | Decreased |
Mechanism of Action
The mechanism of action of 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of pyrazolo-pyridazine have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 7-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine with structurally or functionally related heterocycles:
Pyrazolo[3,4-c]pyridazine Derivatives
- Structural Differences : The pyridazine ring is fused at the [3,4-c] position instead of [3,4-d], altering electronic distribution.
- Activities : These compounds exhibit antimicrobial and antitumor properties but lack the specific ZIKV inhibition observed in [3,4-d]-fused analogs .
- Synthesis: Prepared via cycloaddition reactions using hydrazonoyl halides and N-arylmaleimides, differing from the aniline-based routes for [3,4-d] derivatives .
Pyrazolo[3,4-d]pyrimidine Derivatives
- Activities: Demonstrated potent anti-leukemia and anti-inflammatory effects (e.g., inhibition of NO, TNF-α, and IL-6 in macrophages) but lower antiviral efficacy compared to pyridazine analogs .
- Key Data: Compounds like N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides show IC50 values <10 μM for NF-κB inhibition .
Thiadiazolo[3,4-d]pyridazine Derivatives
- Structural Differences : Incorporation of a sulfur-containing thiadiazole ring increases electron deficiency, making these compounds suitable for optoelectronic applications.
- Activities : Used in dye-sensitized solar cells (DSSCs) as electron acceptors but lack bioactivity. Power conversion efficiencies (PCE) remain low (<2%) due to poor light absorption .
- Synthesis : Involves palladium-catalyzed cross-coupling and nucleophilic substitution, distinct from medicinal chemistry-focused routes for benzyl-pyrazolo-pyridazines .
Pyrazolo[3,4-d]pyridazinone Derivatives
- Structural Differences : Feature a ketone group at the C7 position instead of a benzyl substituent.
- Activities : Exhibit broad-spectrum antiviral activity (e.g., ZIKV EC50 <13 μM) and inhibit FGFR and COX-2 enzymes. However, they show reduced selectivity indices (SI >3.5) compared to 7-benzyl derivatives .
Data Tables
Table 1: Pharmacological Activities of Selected Pyrazolo-Pyridazine Derivatives
Critical Analysis of Research Findings
- Antiviral Superiority : 7-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine outperforms pyrazolo[3,4-c]pyridazine in ZIKV inhibition due to optimized benzyl substitution enhancing target binding .
- Limitations : Thiadiazolo derivatives, while structurally similar, are unsuitable for therapeutic use due to their electron-deficient nature .
- Synthetic Flexibility : Pyrazolo[3,4-d]pyridazines allow easier functionalization at N2/N6 compared to rigid thiadiazolo systems, enabling tailored drug design .
Biological Activity
7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine (CAS: 63195-21-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrazolo-pyridazine core structure with a benzyl substituent at the 7-position. Its molecular formula is , and it has been identified as a potential inhibitor of various biological targets.
Research indicates that compounds with a pyrazolo-pyridazine structure exhibit inhibitory activity against several kinases involved in cancer and other diseases. Specifically, studies have highlighted the following mechanisms:
- Kinase Inhibition : 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine has shown promise as an inhibitor of the Akt pathway, which is crucial in regulating cell survival and proliferation. This compound demonstrated an IC50 value of approximately 61 nM against Akt1, indicating potent inhibitory activity .
- Antiproliferative Activity : The compound has exhibited significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The observed IC50 values suggest that structural modifications can enhance its efficacy .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrazolo-pyridazine structure can significantly affect biological activity. For example:
- Substituent Effects : The presence of electron-donating groups on the benzyl moiety enhances the compound's potency. Conversely, electron-withdrawing groups tend to decrease activity .
- Hydroxyl Groups : Compounds with additional hydroxyl groups have shown improved antiproliferative activity due to better solubility and increased interaction with target proteins .
Biological Activity Data
The following table summarizes key biological activities and IC50 values for 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine:
| Biological Activity | Cell Line/Target | IC50 Value (nM) |
|---|---|---|
| Akt Inhibition | Akt1 | 61 |
| Antiproliferative Activity | HeLa | 10.8 |
| Antiproliferative Activity | MDA-MB-231 | 11.8 |
| Antiproliferative Activity | A549 | 10.4 |
Case Studies
Several studies have documented the efficacy of pyrazolo-pyridazine derivatives in preclinical models:
- Cancer Models : In vitro studies demonstrated that 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine effectively induced apoptosis in cancer cells through the inhibition of survival pathways .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
